

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of α-Elemene

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For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical structure and stereochemical properties of α -elemene, a naturally occurring sesquiterpene. It includes physicochemical data, a representative experimental protocol for its isolation and characterization, and logical diagrams to illustrate key relationships and workflows.

Introduction to Elemenes

Elemenes are a class of sesquiterpenes, which are organic compounds composed of three isoprene units. Found in a variety of plants, they contribute to the characteristic aromas of many essential oils. The elemene family includes several structural isomers, primarily α -, β -, γ -, and δ -elemene, which differ by the position of their double bonds. This guide focuses specifically on α -elemene, detailing its unique structural and stereochemical features.

Chemical Structure of α-Elemene

α-Elemene is a monocyclic sesquiterpene characterized by a cyclohexene ring with three substituent groups: an isopropyl group, a methyl group, and a vinyl group.

The molecular formula for α -elemene is $C_{15}H_{24}[1]$. Its structure is defined by a six-membered ring containing two double bonds. One of these is endocyclic, while the other is part of an exocyclic isopropylidene group.



IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the naturally occurring (+)- α -elemene is (S)-1-Isopropyl-6-methyl-3-(propan-2-ylidene)-6-vinylcyclohex-1-ene.

Other common synonyms include:

- (S)-6-ethenyl-6-methyl-1-(1-methylethyl)-3-(1-methylethylidene)cyclohexene[2][3]
- (6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidene-cyclohexene[3]

Stereochemistry and Absolute Configuration

The stereochemistry of α -elemene is a critical aspect of its chemical identity. The molecule contains a single stereocenter at the C-6 position of the cyclohexene ring, where the methyl and vinyl groups are attached.

The Chiral Center and R/S Configuration

The absolute configuration of this chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules[4]. This system assigns priorities to the four substituents attached to the stereocenter based on the atomic number of the atoms directly bonded to it[5].

Applying CIP Rules to α -Elemene (at C-6):

- Assign Priorities: The four groups attached to the C-6 stereocenter are:
 - 1. -CH=CH2 (vinyl group)
 - 2. -C(CH₃)=CH- (part of the cyclohexene ring, specifically C-1)
 - 3. -CH₂- (part of the cyclohexene ring, specifically C-5)
 - 4. -CH₃ (methyl group)

Following a detailed analysis of atomic numbers at the first and subsequent points of difference, the priorities are assigned.



Determine Configuration: The naturally occurring enantiomer of α-elemene is dextrorotatory, denoted as (+)-α-elemene. Its absolute configuration at the C-6 position is (S)[3]. When orienting the molecule with the lowest-priority group (the methyl group) pointing away from the viewer, the sequence from the highest to the lowest priority (1→2→3) proceeds in a counter-clockwise direction, defining it as the S-isomer[5].

Physicochemical and Structural Data

The key identifying properties of (+)- α -elemene are summarized in the table below.

Property	Value	Reference
IUPAC Name	(S)-1-Isopropyl-6-methyl-3- (propan-2-ylidene)-6- vinylcyclohex-1-ene	
CAS Number	5951-67-7	[3]
Molecular Formula	C15H24	[1]
Average Molecular Weight	204.35 g/mol	[1]
Monoisotopic Mass	204.1878 u	[1]
Boiling Point (est.)	254-255 °C at 760 mmHg	[2]
logP (o/w) (est.)	6.778	[2]
Solubility	Soluble in alcohol; 0.01237 mg/L in water (est.)	[2]

Table 1: Physicochemical and structural identifiers for (+)- α -Elemene.

Structural Elucidation and Characterization

The definitive identification and structural elucidation of natural products like α -elemene rely on a combination of chromatographic separation and spectroscopic analysis[6][7]. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[8][9].



Representative Spectroscopic Data

The following table presents illustrative spectroscopic data that would be expected for α -elemene. This data is representative and serves to demonstrate the type of information used for structural confirmation.

Technique	Observation	Interpretation
¹H NMR	$\delta \sim 5.8$ (dd), ~ 5.0 (d), ~ 4.9 (d)	Vinyl group protons (-CH=CH2)
δ ~ 5.3 (m)	Olefinic proton on the cyclohexene ring	
δ ~ 1.6-2.2 (m)	Allylic and aliphatic protons on the ring	
δ ~ 1.6 (s), ~1.7 (s)	Methyl protons of the isopropylidene group	
δ ~ 1.0 (s)	Methyl protons at C-6	
¹³ C NMR	δ ~ 140-150	Quaternary olefinic carbons
δ ~ 110-125	Olefinic carbons (CH and CH ₂)	
δ ~ 20-40	Aliphatic carbons (CH ₂ , CH, CH ₃)	
Mass Spec (EI-MS)	m/z 204 (M+)	Molecular ion peak
m/z 189, 161, 133, 121, 105, 93	Characteristic fragmentation pattern	

Table 2: Representative spectroscopic data for the structural confirmation of α -elemene.

Experimental Protocols

The following is a generalized but detailed protocol for the isolation and structural characterization of α -elemene from a plant source, reflecting standard methodologies in natural product chemistry[10][11][12].



Protocol: Isolation and Structural Elucidation of α Elemene

Objective: To extract, isolate, and structurally verify α -elemene from plant material rich in essential oils.

- 1. Extraction: 1.1. Obtain dried and powdered plant material (e.g., 500 g). 1.2. Perform hydrodistillation or steam distillation for 4-6 hours to extract the volatile essential oil. 1.3. Alternatively, perform solvent extraction by macerating the plant material in a non-polar solvent like n-hexane or dichloromethane at room temperature for 48 hours[10][12]. 1.4. Filter the solvent extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.
- 2. Chromatographic Fractionation and Purification: 2.1. Subject the crude extract to column chromatography on silica gel[10][11]. 2.2. Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing polarity by adding ethyl acetate (e.g., 100% hexane -> 95:5 hexane:EtOAc -> 90:10 hexane:EtOAc)[12]. 2.3. Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase. Visualize spots under a UV lamp and/or by staining with a vanillin-sulfuric acid reagent[10][11]. 2.4. Combine fractions that show a similar TLC profile corresponding to a non-polar compound like α -elemene. 2.5. Perform further purification of the combined fractions using preparative TLC or a secondary column chromatography step to achieve high purity (>95%).
- 3. Spectroscopic Analysis: 3.1. NMR Spectroscopy: 3.1.1. Dissolve a small amount of the purified compound (~5-10 mg) in deuterated chloroform (CDCl₃). 3.1.2. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher)[12][13]. 3.1.3. Process the spectra and assign all proton and carbon signals to confirm the molecular skeleton and stereochemistry. 3.2. Mass Spectrometry: 3.2.1. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity, retention time, and fragmentation pattern. 3.2.2. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₅H₂₄) by determining the accurate mass of the molecular ion[14].
- 4. Data Analysis and Structure Confirmation: 4.1. Compare the acquired 1 H and 13 C NMR data with literature values for α -elemene. 4.2. Analyze the mass spectrum to confirm the molecular



weight (204 g/mol) and check for characteristic fragment ions. 4.3. Use 2D NMR data to unambiguously connect the protons and carbons, confirming the final structure.

Visualization of Relationships and Workflows

Diagrams generated using Graphviz provide a clear visual representation of logical relationships and experimental processes.

Caption: Relationship between the main structural isomers of elemene.

Caption: A typical experimental workflow for the isolation and structural elucidation of α -elemene.

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